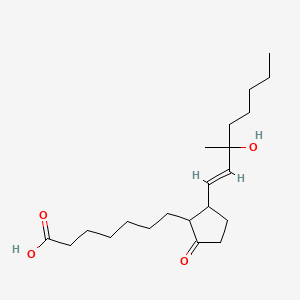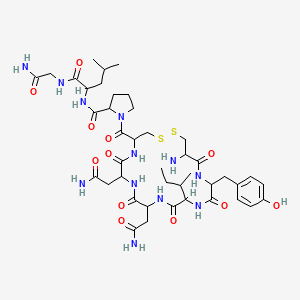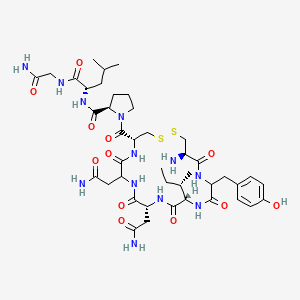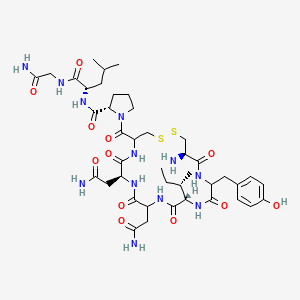
Doxaprost
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Doxaprost is a synthetic analog of Prostaglandin E1 (PGE1) with the molecular formula C21H36O4 . It is primarily known for its bronchodilator properties and is used in the treatment of symptoms associated with benign prostatic hyperplasia and hypertension . This compound is also noted for its potency and prolonged duration of effect compared to other similar compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Doxaprost involves multiple steps, starting from the basic structure of Prostaglandin E1. . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of high-purity reagents and solvents to minimize impurities and ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Doxaprost undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: In substitution reactions, one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions include various hydroxylated, methylated, and oxidized derivatives of this compound, which can have different pharmacological properties .
Aplicaciones Científicas De Investigación
Doxaprost has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of structural modifications on the activity of Prostaglandin analogs.
Biology: Investigated for its effects on cellular signaling pathways and its potential role in modulating inflammatory responses.
Medicine: Explored for its therapeutic potential in treating respiratory conditions, hypertension, and benign prostatic hyperplasia.
Mecanismo De Acción
Doxaprost exerts its effects by binding to specific receptors on the surface of target cells, leading to the activation of intracellular signaling pathways. The primary molecular targets include the prostaglandin receptors, which are involved in regulating smooth muscle tone and inflammatory responses . The activation of these receptors leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation and improved airflow .
Comparación Con Compuestos Similares
Prostaglandin E1 (PGE1): The parent compound from which Doxaprost is derived.
Prostaglandin E2 (PGE2): Another analog with similar bronchodilator properties but different pharmacokinetics.
Prostaglandin F2α (PGF2α): Known for its role in inducing labor and controlling postpartum hemorrhage.
Uniqueness of this compound: this compound is unique due to its enhanced potency and prolonged duration of action compared to other prostaglandin analogs. It also has a more favorable side effect profile, making it a preferred choice in certain therapeutic applications .
Propiedades
Fórmula molecular |
C21H36O4 |
|---|---|
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
7-[2-[(E)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C21H36O4/c1-3-4-9-15-21(2,25)16-14-17-12-13-19(22)18(17)10-7-5-6-8-11-20(23)24/h14,16-18,25H,3-13,15H2,1-2H3,(H,23,24)/b16-14+ |
Clave InChI |
KTEHTTNELUAQFC-JQIJEIRASA-N |
SMILES isomérico |
CCCCCC(C)(/C=C/C1CCC(=O)C1CCCCCCC(=O)O)O |
SMILES canónico |
CCCCCC(C)(C=CC1CCC(=O)C1CCCCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[(1S)-1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B10784840.png)


![3-[3-(4-propoxyphenyl)propyl]-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-8-ol](/img/structure/B10784858.png)







![methyl (13S,15R,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-[[(2R,3S)-1-ethoxy-3-methyl-1-oxopentan-2-yl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B10784916.png)

![[3-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate;bromide](/img/structure/B10784929.png)
